molecular formula C9H19N3O B6612471 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide CAS No. 1016846-03-9

2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B6612471
CAS No.: 1016846-03-9
M. Wt: 185.27 g/mol
InChI Key: JPLUGANOTRHSBE-UHFFFAOYSA-N
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Description

2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide is a chemical compound with a complex structure that includes a piperidine ring substituted with two methyl groups and an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide typically involves the reaction of 2,6-dimethylpiperidine with appropriate reagents to introduce the ethanimidamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function or signaling. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylpiperidin-1-yl)acetic acid: This compound shares the piperidine ring structure but has an acetic acid group instead of an ethanimidamide group.

    cis-2,6-Dimethylpiperidine: This compound has a similar piperidine ring but lacks the ethanimidamide group.

Uniqueness

2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential interactions with biological molecules make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7-4-3-5-8(2)12(7)6-9(10)11-13/h7-8,13H,3-6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLUGANOTRHSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1C/C(=N/O)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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